![molecular formula C48H30N4 B13867377 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline](/img/structure/B13867377.png)
3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline is a complex organic compound that features a phenanthroline core substituted with carbazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline typically involves multi-step organic reactions. A common approach might include:
Formation of the phenanthroline core: This can be achieved through cyclization reactions involving suitable precursors.
Substitution with carbazole groups: The phenanthroline core can be functionalized with carbazole groups through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The phenanthroline and carbazole groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts and suitable ligands are often employed in cross-coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline depends on its specific application:
In catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.
In bioimaging: Functions as a fluorescent probe, binding to specific biomolecules and emitting light upon excitation.
In electronics: Participates in charge transport and light-emitting processes in OLEDs.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-phenanthroline: A simpler analog without carbazole substitution, commonly used as a ligand in coordination chemistry.
Carbazole derivatives: Compounds with carbazole groups, used in organic electronics and materials science.
Uniqueness
3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline is unique due to its combination of phenanthroline and carbazole moieties, which confer distinct electronic and photophysical properties, making it suitable for advanced applications in materials science and organic electronics.
Propriétés
Formule moléculaire |
C48H30N4 |
|---|---|
Poids moléculaire |
662.8 g/mol |
Nom IUPAC |
3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C48H30N4/c1-5-13-43-39(9-1)40-10-2-6-14-44(40)51(43)37-23-19-31(20-24-37)35-27-33-17-18-34-28-36(30-50-48(34)47(33)49-29-35)32-21-25-38(26-22-32)52-45-15-7-3-11-41(45)42-12-4-8-16-46(42)52/h1-30H |
Clé InChI |
DJUWBDQZDWJWMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CN=C6C(=C5)C=CC7=CC(=CN=C76)C8=CC=C(C=C8)N9C1=CC=CC=C1C1=CC=CC=C19 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)
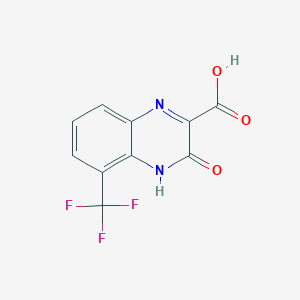
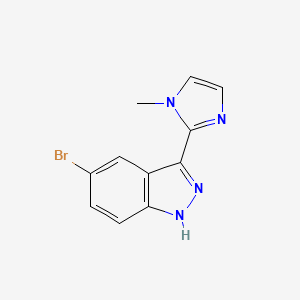
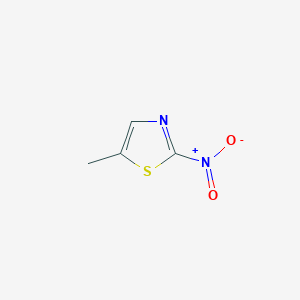
![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)
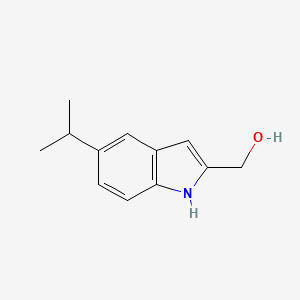
![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)

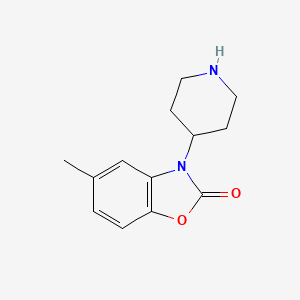

![N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide](/img/structure/B13867350.png)
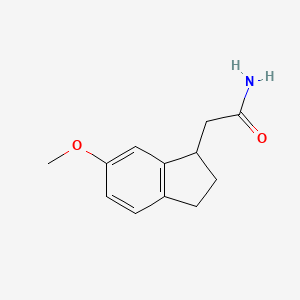

![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)
